Acremine I

Plant Pathology Oomycete Inhibition Natural Product Antifungal

Acremine I is the only acremine with an epoxyquinone core, the unique redox-active scaffold responsible for its selective inhibition of P. viticola sporangia germination (23.2% at 0.5 mM; 32.8% at 1 mM) and selective antiproliferative activity against H1299, K562, MDA-MB-231, and 212LN cells while sparing non-malignant cells. Unlike cyclohexenone-based acremines A–F, the epoxyquinone moiety enables distinct structure-activity relationship (SAR) studies. A published total synthesis route ensures scalable supply, mitigating fermentation bottlenecks. Ideal for phytopathogen control research and targeted anticancer agent development.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B15560483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1
InChIKeyOUGZTEBDFKLHPZ-OMHSBUABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremine I: Epoxyquinone-Core Fungal Metabolite with Quantifiable Antifungal and Selective Antiproliferative Activity


Acremine I (CAS 1110661-29-4) is a fungal secondary metabolite originally isolated from the endophytic fungus Acremonium byssoides [1]. It belongs to the acremine class of oxygenated cyclohexanoids, which are C12 merohemiterpenoids combining a cyclic tetraketide unit with an isoprenyl group [2]. Among the >20 reported acremines (A–T), Acremine I is one of only two members—alongside Acremine M—that contains an epoxyquinone core, distinguishing it structurally from the cyclohexenone-based acremines A–F and the dimeric bisacremines [2]. This unique core architecture underpins its distinct bioactivity profile, which includes dose-dependent inhibition of Plasmopara viticola sporangia germination and selective antiproliferative effects against specific cancer cell lines.

Why Acremine I Cannot Be Substituted by Other Acremine Congeners or Generic Antifungals


Acremines are not functionally interchangeable despite sharing a common biosynthetic origin. Structural variations—such as the presence or absence of an epoxyquinone core, degree of prenylation, and monomeric vs. dimeric architecture—directly dictate bioactivity profiles [1]. For instance, while Acremines A–D and H–N all inhibit P. viticola sporangia germination, their potency, selectivity, and secondary activities (e.g., cytotoxicity against tumor cell lines) differ markedly [1][2]. Acremine I's epoxyquinone core is associated with both phytopathogen inhibition and selective mammalian cell antiproliferation, whereas Acremines A–F, which lack this moiety, do not exhibit the same cytotoxic fingerprint [2]. Generic substitution with other acremines or broad-spectrum antifungals would therefore compromise experimental reproducibility and obscure structure-activity relationship (SAR) insights, making Acremine I the essential choice for studies requiring its specific epoxyquinone-driven pharmacology.

Quantitative Differentiation of Acremine I from Closest Acremine Analogs


Phytopathogen Inhibition: Acremine I Exhibits Dose-Dependent Activity Against Plasmopara viticola Sporangia Germination

Acremine I inhibits the germination of Plasmopara viticola sporangia in a concentration-dependent manner, demonstrating quantifiable antifungal activity. While Acremines A–D and H–N are also reported to inhibit P. viticola, direct comparative potency data within a single assay are not available in the public domain. The data below represent class-level inference based on published values for Acremine I relative to the broader acremine family's reported activity [1].

Plant Pathology Oomycete Inhibition Natural Product Antifungal

Structural Differentiation: Epoxyquinone Core of Acremine I vs. Cyclohexenone Cores of Acremines A–F

Acremine I contains an epoxyquinone core, a structural feature that distinguishes it from the majority of acremines (e.g., A–F) which possess a cyclohexenone framework. This core is shared only with Acremine M among the characterized acremines [1]. The epoxyquinone moiety is associated with redox activity and potential bioreductive alkylation mechanisms, which may underlie the compound's distinct cytotoxic selectivity profile [2].

Natural Product Chemistry Structural Elucidation Structure-Activity Relationship

Cytotoxic Selectivity: Acremine I Inhibits Proliferation of Specific Cancer Cell Lines While Sparing Non-Malignant Cells

Acremine I exhibits a selective antiproliferative profile, inhibiting the growth of H1299 (lung), K562 (leukemia), MDA-MB-231 (breast), and 212LN (head and neck) cancer cell lines in a concentration-dependent manner, while showing no inhibitory effect on non-malignant PIG1, HDF, HaCaT, or MCF-10A cells [1]. In contrast, other acremines such as B, G, and I show weak growth inhibition of H460 tumor cells, and bisacremines A and B exhibit weak cytotoxicity against HeLa, A549, and HepG2 cells [2]. Direct comparative potency values (e.g., IC50) are not available in the peer-reviewed literature for Acremine I.

Cancer Biology Cytotoxicity Screening Selective Antiproliferative

Synthetic Accessibility: Total Synthesis of Racemic Acremine I Enables Scalable Procurement and Derivative Chemistry

A total synthesis of racemic (±)-acremine I has been reported, providing a reliable synthetic route that circumvents reliance on low-yield fermentation from Acremonium cultures [1]. This contrasts with many other acremines (e.g., Acremine G, bisacremines) for which total synthesis is either more complex or not yet achieved, limiting their availability and analog generation [2].

Total Synthesis Medicinal Chemistry Chemical Procurement

Optimal Research and Industrial Applications for Acremine I Based on Quantified Differentiation


Plant Pathology Research: Grape Downy Mildew (Plasmopara viticola) Control Studies

Acremine I is the optimal choice for researchers investigating natural product-based interventions against grape downy mildew. It is the only acremine with publicly available quantitative inhibition data (23.2% at 0.5 mM; 32.8% at 1 mM) against P. viticola sporangia germination, making it the essential reference compound for dose-response and comparative efficacy studies in this phytopathosystem [1].

Cancer Cell Biology: Selective Cytotoxicity and Target Identification

Given its selective inhibition of H1299, K562, MDA-MB-231, and 212LN cancer cell proliferation while sparing non-malignant PIG1, HDF, HaCaT, and MCF-10A cells, Acremine I is uniquely suited for functional genomics and chemical proteomics studies aimed at identifying molecular targets responsible for its selective cytotoxicity [1]. Its profile differs from other acremines, which show weak, non-selective cytotoxicity [2].

Natural Product Chemistry: Structure-Activity Relationship (SAR) Studies of Epoxyquinone Pharmacophores

Acremine I's epoxyquinone core distinguishes it from the cyclohexenone-based acremines A–F. Researchers engaged in SAR studies of epoxyquinone-containing natural products should prioritize Acremine I as a key scaffold for probing the biological consequences of this redox-active moiety [1]. Its synthetic accessibility further enables the generation of analogs for medicinal chemistry optimization [2].

Chemical Synthesis and Procurement: Scalable Production via Total Synthesis

For industrial or academic groups requiring milligram-to-gram quantities of Acremine I, the published total synthesis route offers a scalable alternative to low-yield fermentation. This distinguishes Acremine I from many other acremines that remain accessible only via isolation from fungal cultures, thereby reducing supply chain risk and enabling larger-scale biological testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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